

Technical Support Center: GPR30 Agonist G-1

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Compound of Interest		
Compound Name:	GPR30 agonist-1	
Cat. No.:	B7830261	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR30 agonist, G-1.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action?

G-1 is a non-steroidal, potent, and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. It exhibits high binding affinity for GPER, with a reported Ki of approximately 11 nM and an EC50 of 2 nM for receptor activation. G-1 is designed to dissect the signaling pathways of GPER independently of the classical estrogen receptors, ER α and ER β , as it displays no significant activity at these receptors at concentrations up to 10 μ M. Upon binding to GPER, G-1 initiates rapid, non-genomic signaling cascades.[1]

Q2: What are the known off-target effects of G-1?

The most significant and widely reported off-target effect of G-1 is its interaction with microtubules.[2][3][4] G-1 can disrupt microtubule structure, interfere with tubulin polymerization, and cause cell cycle arrest in the G2/M phase, independent of GPER activation.[2][4][5] This effect has been observed in various cancer cell lines and even in cells from GPER knockout mice.[3] At higher micromolar concentrations, G-1 can also induce GPER-independent apoptosis through pathways involving reactive oxygen species (ROS) and the transcription factor Egr-1.[6]







Q3: How can I differentiate between GPER-mediated and off-target effects of G-1 in my experiments?

To distinguish between on-target GPER-mediated effects and off-target effects, it is crucial to include proper controls in your experimental design. The recommended approaches are:

- Use of a GPER-specific antagonist: Co-treatment with a selective GPER antagonist, such as G-36, is the most effective method. If the effect of G-1 is blocked or reversed by G-36, it is likely a GPER-mediated event.[7]
- GPER knockdown or knockout models: Utilizing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPER expression can help verify the target. If the G-1 induced effect persists in these models, it points to a GPER-independent mechanism.[8]
- Dose-response analysis: Use the lowest effective concentration of G-1 to minimize potential off-target effects. Off-target effects, particularly cytotoxicity and microtubule disruption, are more prominent at higher concentrations (typically in the micromolar range).[9][10]

Q4: What are the recommended storage and handling conditions for G-1?

G-1 is soluble in DMSO, typically up to 100 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in high-purity DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system (usually below 0.5%). Due to its low aqueous solubility, G-1 may precipitate in aqueous solutions, so it's advisable to prepare working solutions fresh for each experiment.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Troubleshooting Steps
Unexpected or contradictory results with G-1 treatment.	Off-target effects of G-1 may be influencing the experimental outcome.	1. Titrate G-1 Concentration: Perform a dose-response curve to identify the lowest concentration that elicits the desired GPER-mediated effect. 2. Use a GPER Antagonist: Co-treat with the GPER- specific antagonist G-36. If the effect persists, it is likely an off- target effect. 3. Employ GPER Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to confirm if the effect is GPER-dependent.
Observed effect of G-1 is only partially blocked by the GPER antagonist G-36.	1. The G-1 effect may be mediated by both GPER-dependent and GPER-independent pathways. 2. The concentration of G-36 may be insufficient to fully block GPER activation.	1. Investigate Off-Target Pathways: Consider known G- 1 off-target effects, such as microtubule disruption, and test for their involvement. 2. Optimize Antagonist Concentration: Perform a dose-response of G-36 to ensure complete inhibition of GPER signaling. 3. Combine Approaches: Use GPER knockdown/knockout models in conjunction with G-36 treatment to further dissect the signaling pathways.
G-1 shows effects in GPER knockout/knockdown cells.	The observed effect is GPER-independent.	Confirm GPER Ablation: Verify the complete knockout or efficient knockdown of GPER at the protein level. 2. Investigate Known Off-Target Mechanisms: Assess for



		microtubule disruption, ROS production, or other reported GPER-independent effects of G-1.[2][6]
High cytotoxicity observed at concentrations intended for GPER activation.	G-1 is inducing GPER-independent cytotoxicity, likely through microtubule disruption.	1. Perform a Cell Viability Assay: Conduct a dose- response curve for G-1 in your specific cell line to determine the cytotoxic threshold. 2. Assess Microtubule Integrity: Use immunofluorescence to visualize the microtubule network in G-1-treated cells. 3. Lower G-1 Concentration: Use a lower, non-toxic concentration of G-1 for your experiments.
Precipitation of G-1 in aqueous solutions.	G-1 has very low aqueous solubility.	1. Prepare Fresh Working Solutions: Make fresh dilutions from a DMSO stock for each experiment. 2. Step-wise Dilution: Dilute the DMSO stock solution into your final aqueous buffer or media gradually while vortexing. 3. Maintain Low Final DMSO Concentration: Keep the final DMSO concentration below a level that affects your cells (typically <0.5%).

Quantitative Data Summary

Table 1: G-1 Receptor Binding Affinity and Functional Potency



Ligand	Receptor	Parameter	Value	Cell Line/Syste m	Reference(s
G-1	GPER	Ki	11 nM	COS-7 cells transfected with GPER	[11]
GPER	EC50 (Calcium Mobilization)	2 nM	Not specified	[12]	
ERα	Binding Affinity	No significant activity up to 10 µM	-		
ERβ	Binding Affinity	No significant activity up to 10 μΜ	-		_
G-36	GPER	Antagonist Activity	Inhibits G-1- induced ERK activation	SKBr3 cells	[7]

Table 2: G-1 Functional Cellular Assays

Assay	Effect of G-1	IC50 / EC50	Cell Line	Reference(s)
Cell Migration Inhibition	Inhibition	0.7 nM	SKBr3	[12]
1.6 nM	MCF-7	[12]		
Cell Viability	Attenuation	2.58 μM (48h)	FT190	[10]
1.06 μM (48h)	OV90	[10]		
6.97 μM (48h)	OVCAR420	[10]	_	

Experimental Protocols



Protocol 1: Assessing GPER-Mediated vs. Off-Target Effects using G-36

Objective: To differentiate between GPER-dependent and GPER-independent effects of G-1.

Materials:

- Cell line of interest expressing GPER
- · G-1 compound
- G-36 compound (GPER antagonist)
- · Appropriate cell culture medium and reagents
- Vehicle control (e.g., DMSO)
- Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blot)

Procedure:

- Cell Seeding: Plate cells at the desired density and allow them to attach overnight.
- Pre-treatment with G-36: Pre-incubate one set of cells with an appropriate concentration of G-36 (typically 1-10 μ M) for 30-60 minutes to block the GPER binding sites.
- G-1 Treatment: Add the desired concentration of G-1 to both the G-36 pre-treated and non-pre-treated cells. Include a vehicle-only control and a G-36-only control.
- Incubation: Incubate the cells for the desired experimental duration.
- Analysis: Perform the relevant downstream analysis (e.g., Western blot for p-ERK, cell proliferation assay, etc.).

Expected Outcome:

• If the effect of G-1 is GPER-mediated, it will be significantly reduced or abolished in the cells pre-treated with G-36.



• If the effect persists in the presence of G-36, it is likely due to an off-target mechanism.

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: To determine if G-1 directly affects microtubule polymerization, a known off-target effect.

Materials:

- Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
- G-1 compound at various concentrations
- Positive control (e.g., paclitaxel) and negative control (vehicle)
- Microplate reader capable of measuring absorbance at 340 nm over time

Procedure:

- Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and either G-1, a positive control, or a negative control.
- Initiate Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
- Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for at least 60 minutes.
- Data Analysis: Plot the absorbance at 340 nm against time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of G-1-treated samples to the controls.

Expected Outcome:

• If G-1 inhibits tubulin polymerization, the rate and extent of the absorbance increase will be lower compared to the negative control.



 If G-1 promotes tubulin polymerization, the rate and extent of absorbance increase will be higher.

Protocol 3: ERK1/2 Phosphorylation Assay via Western Blot

Objective: To measure the activation of the ERK signaling pathway, a downstream effector of GPER.[13]

Materials:

- Cells expressing GPER
- G-1 compound
- Serum-free cell culture medium
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- Serum Starvation: To reduce basal ERK phosphorylation, culture cells in serum-free medium for 12-24 hours prior to the experiment.
- G-1 Stimulation: Treat cells with various concentrations of G-1 for different time points (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate.
- Western Blotting:



- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST.
- Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
- Densitometry Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK.

Visualizations

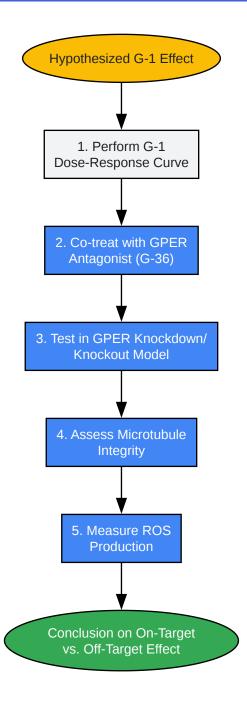


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Caption: GPER Signaling Pathway Activated by G-1.

Caption: Troubleshooting Workflow for G-1 Experiments.





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Caption: Experimental Workflow to Assess Off-Target Effects.

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